molecular formula C14H14N4O4S B3722684 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide

Cat. No.: B3722684
M. Wt: 334.35 g/mol
InChI Key: BSZILRIKFXEFTQ-UHFFFAOYSA-N
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Description

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide is a complex organic compound that features a pyrimidine ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrimidine ring and a benzodioxole moiety sets it apart from other similar compounds, potentially offering unique advantages in various applications .

Properties

IUPAC Name

2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4S/c15-11-4-12(19)18-14(17-11)23-6-13(20)16-5-8-1-2-9-10(3-8)22-7-21-9/h1-4H,5-7H2,(H,16,20)(H3,15,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZILRIKFXEFTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide
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2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide
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2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide
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2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide
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2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide
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2-[(4-amino-6-oxo-3H-pyrimidin-2-yl)sulfanyl]-N-(2H-1,3-benzodioxol-5-ylmethyl)acetamide

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